molecular formula C7H8N4 B2408915 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 2172466-50-9

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No.: B2408915
CAS No.: 2172466-50-9
M. Wt: 148.169
InChI Key: IGKDOJNYCDGKOZ-UHFFFAOYSA-N
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Description

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group at the 7th position and an amine group at the 6th position. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active molecules.

Scientific Research Applications

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Safety and Hazards

This compound is classified under GHS07 for safety. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound has been used in the synthesis of DNA-PK inhibitors, which are attractive therapeutic agents for cancer in combination with DSB-inducing radiotherapy and chemotherapy . This suggests potential future directions in cancer therapeutics.

Biochemical Analysis

Biochemical Properties

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine plays a significant role in biochemical reactions. It has been identified as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key component within the DNA damage response . This compound interacts with DNA-PK, which is responsible for recognizing and repairing double-strand DNA breaks via non-homologous end joining .

Cellular Effects

In terms of cellular effects, this compound has shown to influence cell function significantly. It has been observed to have monotherapy activity in murine xenograft models . Furthermore, it has been found to cause regressions when combined with inducers of double-strand breaks (doxorubicin or irradiation) or PARP inhibition (olaparib) .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with DNA-PK, leading to the inhibition of the enzyme . This interaction results in the disruption of the DNA damage response, thereby influencing the repair of double-strand DNA breaks .

Temporal Effects in Laboratory Settings

It has been observed to have long-term effects on cellular function in in vitro studies .

Metabolic Pathways

It is known to interact with DNA-PK, a key component within the DNA damage response .

Transport and Distribution

It is known to interact with DNA-PK, suggesting that it may be distributed to areas where this enzyme is present .

Subcellular Localization

The subcellular localization of this compound is yet to be fully understood. Given its interaction with DNA-PK, it is likely to be localized to areas where this enzyme is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. The reaction is carried out in dry toluene at 140°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the microwave-mediated synthesis suggests that it could be adapted for large-scale production. The use of microwave irradiation allows for rapid and efficient synthesis, making it a viable option for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can exhibit different pharmacological properties depending on the nature of the substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit DNA-PK selectively makes it a valuable compound for targeted cancer therapy.

Properties

IUPAC Name

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKDOJNYCDGKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=NN2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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